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Compound of Interest

2-Bromo-1-(2-ethoxyethoxy)-4-
Compound Name:
methylbenzene

Cat. No.: B7858832

Get Quote
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CAS: 1156375-09-5 Role: Strategic Aryl Bromide for Solubility-Enhanced Pharmacophore
Synthesis

Executive Summary

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is a high-value halogenated building block
characterized by the presence of a reactive bromine handle and a solubilizing 2-ethoxyethoxy
(diethylene glycol monoethyl ether) side chain. In drug discovery, this compound serves as a
critical precursor for introducing the 2-ethoxyethoxy-4-methylphenyl moiety into larger
scaffolds.

This structural motif is particularly relevant in the design of metabolic disease therapeutics
(e.g., SGLT2 inhibitor analogs) and kinase inhibitors, where the ether chain modulates
lipophilicity (LogP) and aqueous solubility without significantly altering the steric footprint
compared to long-chain alkyls. The bromine substituent enables versatile downstream
functionalization via lithiation, Grignard formation, or Palladium-catalyzed cross-coupling
(Suzuki-Miyaura, Buchwald-Hartwig).
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Chemical Profile & Properties[1][2][3][4][5]

Parameter Specification

IUPAC Name 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene
CAS Number 1156375-09-5

Molecular Formula C11H15BrO2

Molecular Weight 259.14 g/mol

Physical State Pale yellow to colorless liquid

Boiling Point ~310°C (Predicted)

Density ~1.3 g/cm3

Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Solubility Wat
ater

) Aryl Bromide (Electrophile/Metallation handle),
Key Functional Groups
Ether (H-bond acceptor)

Synthetic Utility & Mechanism|[6]

The synthesis and utility of CAS 1156375-09-5 revolve around its two primary functional sites:
the aryl bromide and the glycol ether tail.

Retrosynthetic Analysis

The most robust synthetic route avoids direct bromination of the ether, which can lead to
regiochemical mixtures. Instead, a convergent Williamson Ether Synthesis is preferred,
coupling a pre-brominated phenol with an alkyl halide.

e Precursors: 2-Bromo-4-methylphenol + 2-Ethoxyethyl bromide (or Tosylate).
e Mechanism: SN2 Nucleophilic Substitution.

o Advantage: Guarantees the position of the bromine atom relative to the methyl and ether
groups.
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Mechanistic Pathway: Metalation & Coupling

Once synthesized, the compound acts as a nucleophilic partner (via metalation) or an

electrophilic partner (in Pd-catalysis).

« Lithiation (Halogen-Metal Exchange): Treatment with n-BuLi at -78°C generates the

aryllithium species. The ortho-alkoxy group can provide mild directing group assistance

(DoM), stabilizing the lithium intermediate via coordination.

o Suzuki-Miyaura Coupling: The C-Br bond undergoes oxidative addition to Pd(0), facilitating

coupling with aryl boronic acids. This is the primary method for constructing biaryl cores

found in gliflozins and other bioactive molecules.

n-BuLi, -78°C

Aryllithium Intermediate

Electrophile Trap

2-Ethoxyethyl bromide

K2CO3, DMF Halogen Exchange (e.g., Aldehyde)
2-Bromo-4-methylphenol SN2 Alkylation Pd(PPh3)4 Ar-B(OH)2
CAS 1156375-09-5 S : Biaryl Scaffold
(Aryl Bromide) Suzuki Couphng (Drug Core)

Click to download full resolution via product page

Figure 1: Synthetic workflow from precursors to downstream application in scaffold

construction.

Experimental Protocols

Protocol A: Synthesis via Williamson Etherification

This protocol ensures high regioselectivity and yield.
Reagents:

e 2-Bromo-4-methylphenol (1.0 equiv)

e 2-Bromoethyl ethyl ether (1.2 equiv)

e Potassium Carbonate (K2COs) (2.0 equiv)
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e Potassium lodide (KI) (0.1 equiv, catalyst)

e Solvent: Acetonitrile (ACN) or DMF

Procedure:

Setup: Charge a round-bottom flask with 2-Bromo-4-methylphenol and anhydrous ACN.

o Deprotonation: Add K2COs and stir at room temperature for 30 minutes to form the
phenoxide.

» Alkylation: Add 2-Bromoethyl ethyl ether and catalytic KI.

o Reflux: Heat the mixture to reflux (80°C for ACN) for 12—16 hours. Monitor by TLC
(Hexane:EtOAc 8:2) or HPLC.

o Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

o Extraction: Redissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol),
water, and brine.

 Purification: Dry over Na2SOa4 and concentrate. Purify via silica gel flash chromatography
(Gradient: 0-10% EtOAc in Hexanes).

Validation:

e 1H NMR (CDCIs): Look for the characteristic triplet/multiplet of the ethoxyethoxy chain at &
4.1-3.5 ppm and the aromatic signals (singlet at ~7.4 ppm for H3, doublets for H5/H6).

Protocol B: Grighard Formation (Downstream
Application)

Use this protocol to convert CAS 1156375-09-5 into a nucleophile for coupling.
Reagents:

e CAS 1156375-09-5 (1.0 equiv)[1]
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e Magnesium turnings (1.2 equiv)

¢ lodine (crystal, catalyst)

e Solvent: Anhydrous THF

Procedure:

» Activation: Flame-dry the glassware under Argon. Add Mg turnings and a crystal of I2.

e Initiation: Add 10% of the bromide solution in THF to the Mg. Heat gently until the iodine
color fades and reflux begins.

» Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux.

o Completion: Reflux for 1 hour after addition. The resulting Grignard reagent is ready for
reaction with electrophiles (e.g., aldehydes, ketones, or Weinreb amides).

Application Case Study: SGLT2 Inhibitor Analog
Design

In the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (gliflozins), the
balance between lipophilicity and polarity is critical for oral bioavailability.

e Problem: Standard alkylphenyl tails can lead to high LogP (>4), resulting in poor solubility
and high protein binding.

o Solution: Replacing a propyl or ethyl tail with the (2-ethoxyethoxy) motif (derived from CAS
1156375-09-5) lowers the LogP by introducing ether oxygens (H-bond acceptors) while
maintaining the steric bulk necessary for filling the hydrophobic pocket of the SGLT2
receptor.

e Mechanism: The ether oxygen interacts with water molecules, creating a "hydration shell"
that improves the drug's solubility profile without disrupting the hydrophobic interactions of
the tolyl ring within the active site.
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Figure 2: Structural role of the 2-ethoxyethoxy-4-methylphenyl moiety in drug design.
Safety & Handling

¢ Hazards: Irritant to eyes, respiratory system, and skin.

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Protect from light.

o Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References
e Williamson Ether Synthesis:Smith, M. B., & March, J. (2007). March's Advanced Organic

Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
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e SGLT2 Inhibitor SAR:Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium
glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other
SGLT-2 inhibitors. Diabetes, Obesity and Metabolism. Link (Context for aryl ether tails in
gliflozins).

e Cross-Coupling Methodologies:Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed
Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457—
2483. Link

e Compound Data:PubChem Compound Summary for CAS 1156375-09-5 Analogues.
National Center for Biotechnology Information. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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